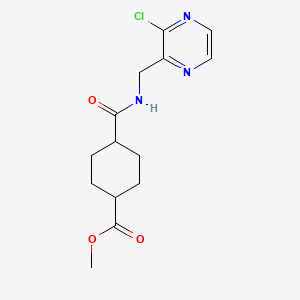
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyrazine moiety, and a carbamoyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazine derivative.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or activator of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility makes it suitable for various industrial applications, including the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.
Proteins: The compound can interact with intracellular proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: This compound is unique due to its specific combination of functional groups.
(1R,4r)-methyl 4-(((3-bromopyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a bromine atom instead of chlorine.
(1R,4r)-methyl 4-(((3-fluoropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom in the pyrazine ring may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18ClN3O3 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
methyl 4-[(3-chloropyrazin-2-yl)methylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3/c1-21-14(20)10-4-2-9(3-5-10)13(19)18-8-11-12(15)17-7-6-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,18,19) |
Clé InChI |
YPWACXXBOXNHOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)C(=O)NCC2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


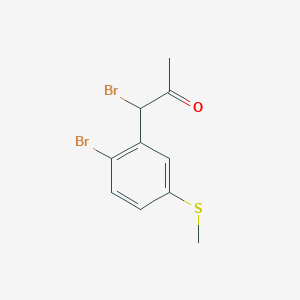
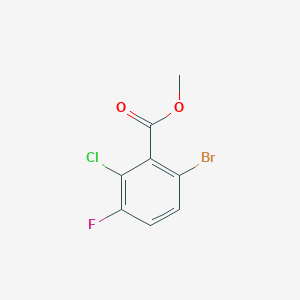

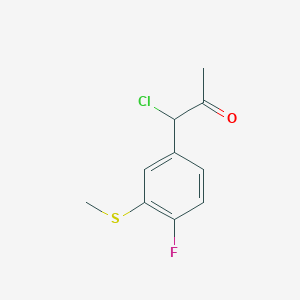
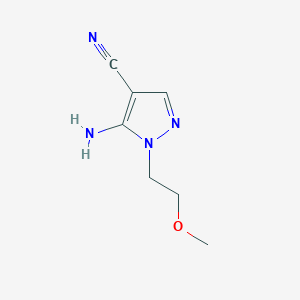
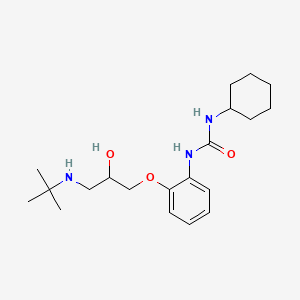

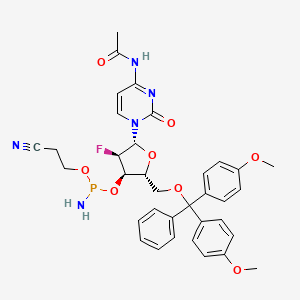
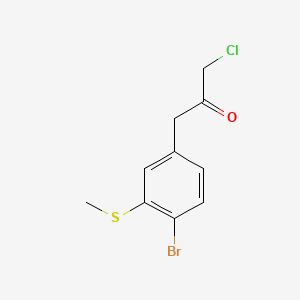
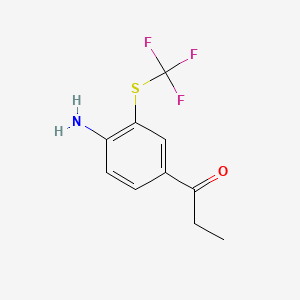
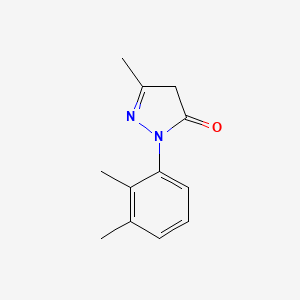
![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
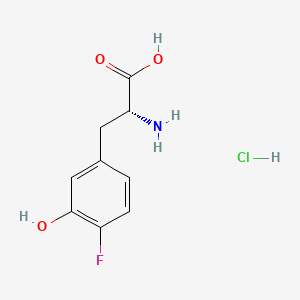
![2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14040597.png)
